

how to remove residual lithium chloride from RNA samples

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Compound of Interest

Compound Name: *Lithium chloride*

Cat. No.: *B052723*

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Technical Support Center: RNA Purification

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during RNA purification, with a specific focus on the removal of residual **lithium chloride** (LiCl).

Frequently Asked Questions (FAQs)

Q1: Why is **lithium chloride** used for RNA precipitation?

A1: **Lithium chloride** (LiCl) is frequently used for RNA precipitation because it effectively precipitates RNA while leaving behind contaminants such as DNA, proteins, carbohydrates, and unincorporated nucleotides.[1][2][3] This makes it particularly useful for purifying RNA from in vitro transcription reactions and for removing inhibitors of downstream applications like translation and cDNA synthesis.[1][2][4]

Q2: How does residual LiCl affect downstream applications?

A2: Residual LiCl can inhibit downstream enzymatic reactions. Specifically, chloride ions have been reported to inhibit protein synthesis (in vitro translation) and the activity of enzymes like DNA polymerase used in reverse transcription.[5][6] Therefore, it is crucial to remove any remaining LiCl from the RNA sample.

Q3: What is the most common method to remove residual LiCl after precipitation?

A3: The most common and effective method to remove residual LiCl is to wash the RNA pellet with 70% ethanol.^{[7][8]} The ethanol wash helps to dissolve and remove the salt without dissolving the precipitated RNA.^[5]

Q4: Can I use other methods besides ethanol precipitation to remove LiCl?

A4: Yes, other methods can be employed. Column-based RNA purification kits (spin columns) are a popular alternative for cleaning up RNA samples and can effectively remove salts and other impurities.^{[9][10]} Dialysis can also be used for salt removal, although it is a more time-consuming process.

Q5: Will LiCl precipitation affect the yield of my RNA?

A5: LiCl precipitation can be very effective, but the recovery of RNA can be influenced by several factors, including RNA concentration, the size of the RNA, centrifugation time, and temperature.^{[1][2]} LiCl is generally less efficient at precipitating very small RNAs (less than 300 nucleotides) and transfer RNA (tRNA).^{[8][9]}

Troubleshooting Guides

This section provides solutions to common problems encountered when trying to remove residual LiCl from RNA samples.

Problem	Possible Cause	Recommended Solution
Low A260/230 ratio	Residual guanidinium salts or other contaminants from the initial extraction.	Ensure all wash steps are performed correctly. [11] An additional 70% ethanol wash of the RNA pellet can help remove residual salts. [12] For column-based cleanup, ensure the column does not touch the flow-through. [11] [13]
Inhibition of downstream reactions (e.g., RT-PCR, in vitro translation)	Residual LiCl in the final RNA sample.	Perform one or two thorough washes of the RNA pellet with 70% ice-cold ethanol. [3] [12] Ensure all the ethanol is removed before resuspending the pellet.
Low RNA yield after LiCl precipitation	RNA concentration is too low for efficient precipitation.	For RNA concentrations below 10 µg/ml, consider adding a carrier like glycogen to improve recovery. [7]
Incomplete precipitation.	Ensure the final LiCl concentration is between 2-3 M. [7] Incubate the mixture at -20°C for at least 30 minutes to facilitate precipitation. [1] [8]	
Insufficient centrifugation.	Centrifuge at high speed (e.g., 16,000 x g) for at least 15-20 minutes to ensure quantitative recovery of the RNA pellet. [1] [14]	
Visible salt precipitate after resuspension	Incomplete removal of LiCl during the wash step.	Re-precipitate the RNA with ethanol. Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of 100% ethanol, incubate at -20°C, centrifuge,

and wash the pellet with 70% ethanol.[\[4\]](#)[\[15\]](#)

Experimental Protocols

Protocol 1: Standard Ethanol Wash to Remove Residual LiCl

This protocol describes the standard procedure for washing an RNA pellet to remove residual **lithium chloride** after LiCl precipitation.

Methodology:

- After centrifuging your RNA sample with LiCl and decanting the supernatant, add 500 μ L of ice-cold 70% ethanol to the tube containing the RNA pellet.
- Gently vortex or flick the tube to dislodge and wash the pellet.
- Centrifuge at 14,000 x g for 5-10 minutes at 4°C.[\[4\]](#)
- Carefully decant the ethanol supernatant, ensuring the pellet remains in the tube. A brief, additional spin can help collect any remaining liquid for removal with a pipette.
- Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry the pellet, as this can make it difficult to resuspend.
- Resuspend the RNA pellet in an appropriate volume of RNase-free water.

Protocol 2: Column-Based Cleanup of RNA Samples

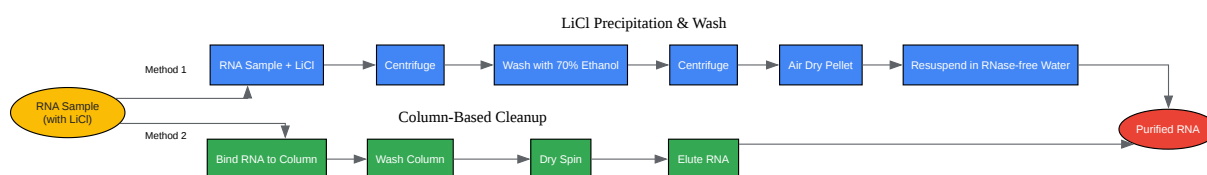
This protocol provides a general workflow for using a spin-column-based kit to remove LiCl and other impurities from an RNA sample. Always refer to the specific manufacturer's instructions for your kit.

Methodology:

- Add a binding buffer (often containing ethanol) to your RNA sample.

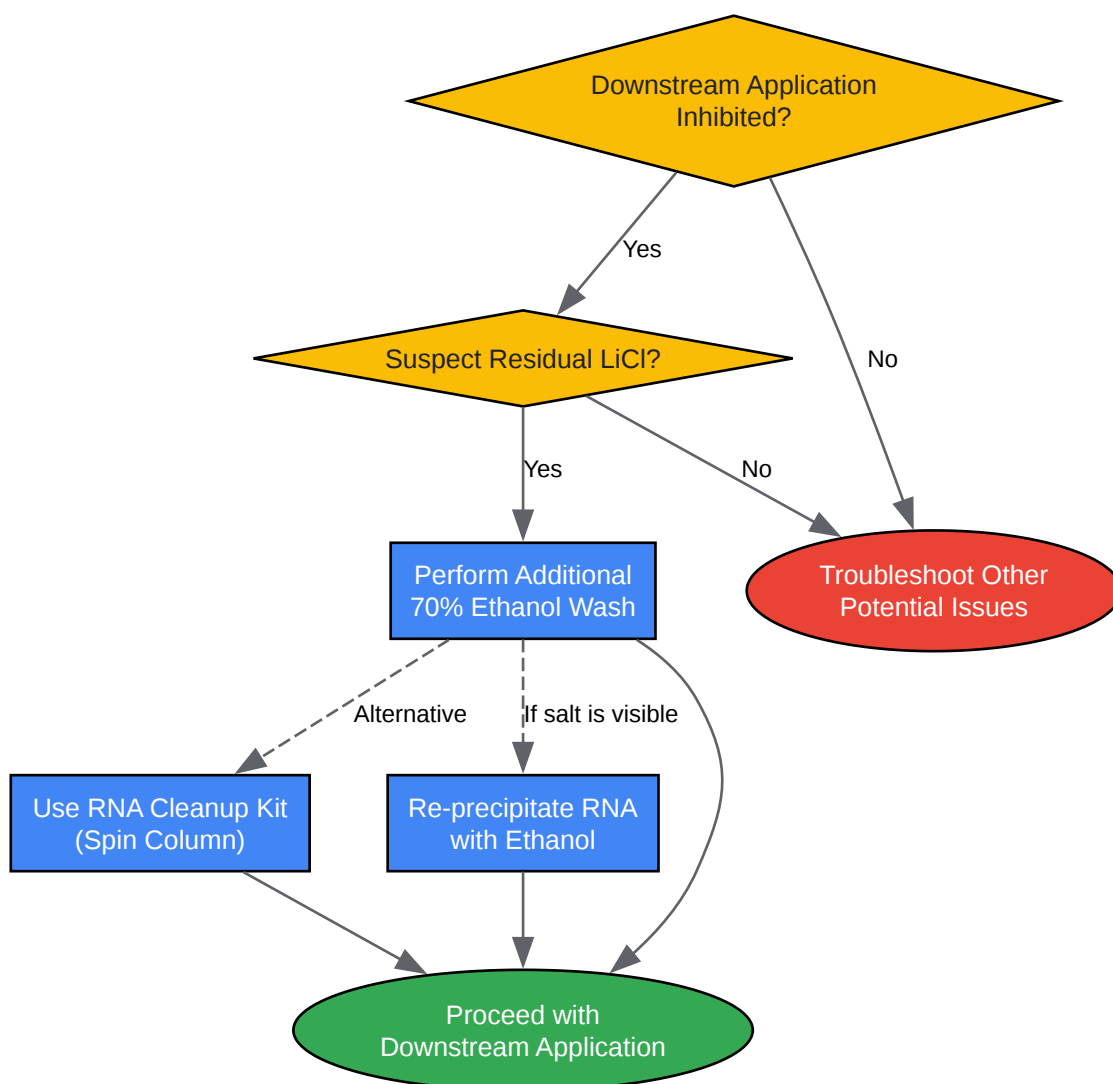
- Mix thoroughly and transfer the entire sample to a spin column placed in a collection tube.
- Centrifuge according to the manufacturer's instructions. Discard the flow-through.
- Add a wash buffer to the column and centrifuge again. Repeat this wash step as recommended by the protocol.
- After the final wash, perform a dry spin by centrifuging the empty column for 1-2 minutes to remove any residual ethanol.[9]
- Transfer the column to a new, sterile collection tube.
- Add RNase-free water directly to the center of the column membrane and let it stand for 1 minute.
- Centrifuge to elute the purified RNA.

Visual Workflows



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Caption: Workflow for removing residual LiCl from RNA samples.



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Caption: Troubleshooting logic for downstream inhibition.

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References

- 1. LiCl Precipitation for RNA Purification | Thermo Fisher Scientific - US [thermofisher.com]

- 2. LiCl Precipitation for RNA Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Lithium chloride purification, a rapid and efficient technique to purify RNA from DSS-treated tissues [protocols.io]
- 5. m.youtube.com [m.youtube.com]
- 6. US7148343B2 - Compositions and methods for using a solid support to purify RNA - Google Patents [patents.google.com]
- 7. Working with RNA | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Star Republic: Guide for Biologists [sciencegateway.org]
- 9. reddit.com [reddit.com]
- 10. gmpplastic.com [gmpplastic.com]
- 11. neb.com [neb.com]
- 12. researchgate.net [researchgate.net]
- 13. neb.com [neb.com]
- 14. LiCl Precipitation for RNA Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Purification of Total RNA from DSS-treated Murine Tissue via Lithium Chloride Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
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